3-(1,3-Dioxan-2-yl)aniline
Overview
Description
3-(1,3-Dioxan-2-yl)aniline is a chemical compound with the empirical formula C10H13NO2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dioxan-2-yl)aniline consists of a benzene ring attached to an amine group and a 1,3-dioxane ring .Physical And Chemical Properties Analysis
3-(1,3-Dioxan-2-yl)aniline is a solid compound . Its molecular weight is 179.22 .Scientific Research Applications
Application in Chemistry
- Specific Scientific Field : Chemistry, specifically the synthesis of cyclic carbonates .
- Summary of the Application : “3-(1,3-Dioxan-2-yl)aniline” is used in the synthesis of cyclic carbonates from homoallylic carbonic acid esters . Cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones are frequently used for the stereoselective synthesis of 1,2- and 1,3-diols .
- Methods of Application or Experimental Procedures : The method involves photo-aerobic selenium-π-acid multicatalysis . The C=C double bond of homoallylic carbonic acid esters is directly activated by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .
- Summary of Results or Outcomes : The method provides an expedient way for the synthesis of cyclic carbonates .
Application in Organic Synthesis
- Specific Scientific Field : Organic Chemistry, specifically in the field of organic synthesis .
- Summary of the Application : “3-(1,3-Dioxan-2-yl)aniline” can be used in the preparation of 1,3-dioxanes and 1,3-dioxolanes from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol . These cyclic acetals offer stability against all types of nucleophiles and bases .
- Methods of Application or Experimental Procedures : The method involves the use of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
- Summary of Results or Outcomes : The method provides an efficient way for the synthesis of 1,3-dioxanes and 1,3-dioxolanes .
Application in Material Sciences
- Specific Scientific Field : Material Sciences, specifically in the synthesis of polycarbonates .
- Summary of the Application : “3-(1,3-Dioxan-2-yl)aniline” is used in the synthesis of polycarbonates . Polycarbonates are a group of thermoplastic polymers containing carbonate groups in their chemical structures . They are used in many applications ranging from electronic components to construction materials .
- Methods of Application or Experimental Procedures : The method involves the reaction of “3-(1,3-Dioxan-2-yl)aniline” with a carbonate precursor in the presence of a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired polycarbonate .
- Summary of Results or Outcomes : The method provides an efficient way for the synthesis of polycarbonates .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-dioxan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIMKZYNBRCYDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345057 | |
Record name | 3-(1,3-Dioxan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)aniline | |
CAS RN |
168551-56-2 | |
Record name | 3-(1,3-Dioxan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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